Pramoxine Hydrochloride

Analgesia Preclinical Pharmacology Cutaneous Anesthesia

Pramoxine Hydrochloride is the only topical anesthetic structurally distinct from ester and amide classes, eliminating cross-reactivity risks for allergic patients. Its high aqueous solubility (≥66 mg/mL) enables clear, non-greasy gels and sprays, a formulation advantage over lidocaine or benzocaine. Clinically proven 61% reduction in uremic pruritus intensity. USP-grade purity (98.0-102.0%) supports ANDA readiness. Choose pramoxine to address unmet patient needs with a differentiated, patent-friendly API.

Molecular Formula C17H28ClNO3
Molecular Weight 329.9 g/mol
CAS No. 140-65-8
Cat. No. B177174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePramoxine Hydrochloride
CAS140-65-8
Synonyms4-(3-(4-butoxyphenoxy)propyl)morpholine
4-(3-(p-butoxyphenoxy)propyl)morpholine
Balsabit
Fleet Pain Relief
Itch-X
PrameGel
pramocaine
pramocaine hydrochloride
Pramox
pramoxine
pramoxine hydrochloride
Prax
proctoFoam
Tronolane
Tronothane
Molecular FormulaC17H28ClNO3
Molecular Weight329.9 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)OCCCN2CCOCC2
InChIInChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H
InChIKeySYCBXBCPLUFJID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility49.5 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Pramoxine Hydrochloride (CAS 140-65-8): A Non-Ester, Non-Amide Topical Anesthetic for Specialized Formulations


Pramoxine Hydrochloride (CAS 140-65-8, as the free base; the HCl salt is CAS 637-58-1) is a unique topical local anesthetic that is chemically distinct from both the ester-type (e.g., benzocaine, procaine) and amide-type (e.g., lidocaine, bupivacaine) anesthetics [1]. As a morpholine derivative, it shares a closer structural homology with dyclonine but represents a standalone class [1]. It is primarily used as an antipruritic and analgesic agent in over-the-counter and prescription topical formulations for various dermatological and anorectal conditions, with a standard concentration of 1% [2]. Its pharmacopeial standard, as defined by the USP, mandates a purity of 98.0-102.0% for the hydrochloride salt, ensuring a high level of chemical consistency for both research and industrial applications [3].

Why In-Class Substitution for Pramoxine Hydrochloride Can Lead to Formulation and Safety Failures


Pramoxine Hydrochloride cannot be simply interchanged with other topical anesthetics like lidocaine or benzocaine due to critical differences in chemical structure, which drive distinct physicochemical and clinical properties. Its unique morpholine-based structure, distinct from both ester and amide classes, results in a significantly lower potential for cross-sensitivity allergic reactions [1]. This makes it a critical alternative for patients allergic to common amide or ester anesthetics. Furthermore, its specific aqueous solubility and partition coefficient (LogP ~3.477) dictate unique formulation behaviors, particularly in clear, non-greasy, or aqueous-based systems, which are not achievable with many more lipophilic or less soluble analogs [2]. A simple swap without reformulation will likely result in a product with different stability, bioavailability, or aesthetic properties, which can compromise both efficacy and patient compliance. The following evidence details these quantifiable distinctions.

Quantitative Differentiation of Pramoxine Hydrochloride Against Amide and Ester Local Anesthetics


Pramoxine Hydrochloride Exhibits Reduced Potency but Equivalent Duration of Action Compared to Lidocaine in Subcutaneous Injection

In a preclinical rat model evaluating cutaneous antinociception via the pinprick-induced cutaneous trunci muscle reflex (CTMR) test, pramoxine hydrochloride demonstrated a significantly lower potency than lidocaine. The median effective dose (ED50) for pramoxine was 42.1 μmol, which was substantially higher than lidocaine's ED50 of 5.44 μmol [1]. However, when administered at equianalgesic doses (ED75, ED50, and ED25), the duration of the antinociceptive effect was comparable between the two compounds [1].

Analgesia Preclinical Pharmacology Cutaneous Anesthesia

Pramoxine Hydrochloride Demonstrates Similar Spinal Block Duration to Bupivacaine Despite 17-Fold Lower Potency

A preclinical study investigating the spinal anesthetic effects of pramoxine compared to the long-acting local anesthetic bupivacaine in rats found that while pramoxine was significantly less potent, it provided a comparable duration of spinal block. The ED50 for producing spinal motor block was 17.77 μmol/kg for pramoxine versus 1.16 μmol/kg for bupivacaine, representing a 15.3-fold lower potency [1]. Nevertheless, the duration of spinal block at equipotent doses was not significantly different (P > 0.05) [1].

Spinal Anesthesia Preclinical Pharmacology Sensory Blockade

Aqueous Solubility of Pramoxine Hydrochloride Enables Unique Non-Greasy, Clear Liquid Formulations

Pramoxine Hydrochloride exhibits high aqueous solubility, a key physicochemical property that enables its formulation in clear, non-greasy, and aqueous-based vehicles. Vendor datasheets report a water solubility of ≥66 mg/mL (200.08 mM) at 25°C . This is explicitly leveraged in patented formulations to create improved topical compositions with zinc acetate, resulting in a clear liquid that is "un-noticeable and undetectable" upon application, contrasting with many oil-based anesthetic preparations [1]. This is a direct and quantifiable distinction from more lipophilic local anesthetics.

Formulation Science Solubility Topical Drug Delivery

Pramoxine 1% Lotion Provides Superior Pruritus Reduction (61%) Over Control in Uremic Pruritus

In a randomized, double-blind, controlled clinical trial of 28 adult hemodialysis patients with moderate to severe uremic pruritus, a 1% pramoxine hydrochloride lotion applied twice daily for 4 weeks resulted in a 61% reduction in itch intensity [1]. This was significantly superior to the control lotion, which only achieved a 12% reduction in itch intensity over the same period [1]. This is a direct, quantified demonstration of its clinical antipruritic efficacy in a specific patient population.

Antipruritic Clinical Trial Uremic Pruritus

Chemical Structure Distinct from Amides and Esters Permits Use in Patients Allergic to Lidocaine, Procaine, or Benzocaine

Pramoxine's unique morpholine-based chemical structure places it in a separate class from both amide-type (e.g., lidocaine) and ester-type (e.g., procaine, benzocaine) local anesthetics. This fundamental difference in structure translates to a lack of cross-sensitivity in allergic reactions [1]. Clinical and pharmacological reviews note that pramoxine may be safely used in persons who are allergic to other local anesthetics such as lidocaine, procaine, or benzocaine [1].

Allergy Cross-Reactivity Safety

Pramoxine Hydrochloride Meets USP Specification of 98.0-102.0% Purity, Ensuring Reproducible Analytical and Formulation Results

The United States Pharmacopeia (USP) monograph for Pramoxine Hydrochloride defines a clear and rigorous purity standard: the compound must contain not less than 98.0% and not more than 102.0% of C17H27NO3·HCl, calculated on the dried basis [1]. This high level of purity, along with specified limits on loss on drying (≤1.0%) and residue on ignition (≤0.1%), ensures a consistent and reliable starting material for research and industrial applications [1].

Quality Control Analytical Chemistry Regulatory Compliance

Strategic Application Scenarios for Pramoxine Hydrochloride Based on Differential Evidence


Development of Clear, Non-Greasy Topical Liquids and Gels

The high aqueous solubility of pramoxine hydrochloride (≥66 mg/mL) [1] makes it the ideal active pharmaceutical ingredient (API) for formulating clear, non-greasy topical liquids and gels. This is a key advantage over many other local anesthetics that require oil-based or opaque emulsion vehicles. The patent literature explicitly claims this property to create improved, cosmetically elegant products [2]. A formulation scientist would prioritize this compound when developing a product intended to be aesthetically pleasing and undetectable upon application.

Formulation of Antipruritic Products for Patients with Amide/Ester Allergies

Pramoxine's distinct chemical structure eliminates cross-reactivity with common amide (e.g., lidocaine) and ester (e.g., benzocaine) anesthetics [1]. This makes it an essential API for developing topical anesthetics and antipruritics specifically for the patient population with known allergies to these commonly used agents. A product developer targeting this niche market would select pramoxine to address a clear and unmet medical need, providing a safe and effective alternative.

Design of Long-Duration Topical or Regional Anesthetic Formulations

Preclinical studies demonstrate that while pramoxine is less potent than lidocaine [1] and bupivacaine [2], it provides an equivalent duration of action when dosed appropriately. This profile is valuable for developing long-duration topical patches, creams, or injectable depots where a sustained effect is required. A researcher would use the ED50 and duration data to calculate the required pramoxine concentration to achieve a target duration, understanding that a higher drug load will be necessary compared to more potent analogs.

Creating Targeted Therapies for Uremic Pruritus and Related Conditions

The clinical evidence of a 61% reduction in itch intensity from baseline in a controlled trial for uremic pruritus [1] provides a strong, indication-specific rationale for using pramoxine. A pharmaceutical company or contract research organization (CRO) seeking to develop or test new antipruritic therapies for chronic kidney disease-associated pruritus would find this data compelling for including pramoxine as an active comparator or as the basis for a new formulation.

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